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Abstract
Ziyuglycoside I and Ziyuglycoside II, triterpenoid saponins isolated from the root of

Sanguisorba officinalis L., have garnered significant attention within the scientific community for

their diverse and potent pharmacological activities. This technical guide provides a

comprehensive overview of the current understanding of the pharmacological properties of

these two compounds, with a focus on their anti-cancer, anti-inflammatory, anti-wrinkle, and

anti-angiogenic effects. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed examination of the mechanisms of action,

quantitative efficacy data, and the experimental protocols utilized in their investigation.

Introduction
Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in

traditional medicine. Modern phytochemical investigations have led to the isolation and

characterization of its bioactive constituents, among which Ziyuglycoside I and II have emerged

as promising therapeutic candidates. This guide synthesizes the available preclinical data on

these compounds, presenting it in a structured and accessible format to facilitate further

research and development efforts.

Pharmacological Properties of Ziyuglycoside I
Ziyuglycoside I has demonstrated significant potential in dermatology and in the management

of inflammatory conditions.
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Anti-Wrinkle and Pro-Collagen Synthesis Activity
Ziyuglycoside I has been shown to exhibit potent anti-wrinkle properties, primarily through its

ability to stimulate the production of type I collagen, a key structural protein in the skin that

diminishes with age.

Table 1: Effect of Ziyuglycoside I on Type I Collagen Synthesis in Normal Human Fibroblasts[1]

Concentration (µM) Increase in Type I Collagen Synthesis (%)

50 71.3

Anti-Inflammatory Activity
In a preclinical model of collagen-induced arthritis in mice, Ziyuglycoside I was observed to

alleviate the clinical manifestations of the disease. Its mechanism of action involves the

inhibition of plasma cell expansion, suggesting a potential role in the treatment of antibody-

mediated autoimmune diseases.[2]

Pharmacological Properties of Ziyuglycoside II
Ziyuglycoside II has been more extensively studied and has shown a broader range of

pharmacological effects, particularly in the field of oncology.

Anti-Cancer Activity
Ziyuglycoside II exhibits significant cytotoxic effects against a variety of cancer cell lines,

particularly those of the digestive system. Its anti-cancer mechanisms are multifaceted,

involving the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.

Table 2: In Vitro Cytotoxicity of Ziyuglycoside II (IC50 Values)
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Cell Line Cancer Type IC50 (µM) - 24h IC50 (µM) - 48h Reference

HepG2
Hepatocellular

Carcinoma
48.16 32.88 [3]

HuCCT1
Cholangiocarcino

ma
79.28 62.32 [3]

BGC-823 Gastric Cancer 91.93 72.86 [3]

BGC-823 Gastric Cancer 14.40 10.11 [4]

HCT116
Colorectal

Cancer
73.40 58.07 [3]

OE21
Esophageal

Cancer
- - [5]

PANC-1
Pancreatic

Cancer
- - [5]

Ziyuglycoside II triggers the intrinsic pathway of apoptosis, characterized by changes in the

expression of Bcl-2 family proteins and the activation of caspases.
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Mitochondrial Apoptosis Pathway Induced by Ziyuglycoside II
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Ziyuglycoside II has been identified as a potential inhibitor of the Epidermal Growth Factor

Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.

[4][5]
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Inhibition of EGFR Signaling by Ziyuglycoside II

Ziyuglycoside II has been identified as a small-molecule agonist of the Stimulator of Interferon

Genes (STING) pathway, a key component of the innate immune system that can trigger anti-

tumor immunity.
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Activation of the STING Pathway by Ziyuglycoside II
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In the context of osteosarcoma, Ziyuglycoside II has been shown to suppress metastasis by

inhibiting the Wnt/β-catenin signaling pathway.[6]

Anti-Angiogenic Activity
Ziyuglycoside II demonstrates anti-angiogenic properties by inhibiting key processes in the

formation of new blood vessels, such as the proliferation, migration, and tube formation of

human umbilical vein endothelial cells (HUVECs).[7]

Pharmacokinetics
A study in rats has provided key pharmacokinetic parameters for both Ziyuglycoside I and II,

highlighting their bioavailability following oral and intravenous administration.

Table 3: Pharmacokinetic Parameters of Ziyuglycoside I and II in Rats[5][8]

Compoun
d

Administr
ation
Route

Dose
(mg/kg)

T½ (h)
Cmax
(ng/mL)

AUC(0-t)
(ng·h/mL)

Bioavaila
bility (%)

Ziyuglycosi

de I

Intravenou

s
1 1.8 ± 0.7 -

838.3 ±

250.3
-

Ziyuglycosi

de I
Intragastric 5 5.1 ± 2.5 13.7 ± 2.5

109.0 ±

11.8
2.6

Ziyuglycosi

de II

Intravenou

s
1 6.2 ± 3.1 -

1979.2 ±

185.7
-

Ziyuglycosi

de II
Intragastric 5 -

101.4 ±

19.3

459.1 ±

72.4
4.6

Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies. For

complete and detailed protocols, readers are encouraged to consult the primary literature.

UPLC-MS/MS for Pharmacokinetic Analysis[5][8]
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UPLC-MS/MS Experimental Workflow

Sample Preparation: Rat plasma samples were thawed at room temperature. A liquid-liquid

extraction was performed using ethyl acetate. The organic layer was separated and

evaporated to dryness. The residue was reconstituted for analysis.
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Chromatographic System: An ACQUITY UPLC system was used with an ACQUITY UPLC

BEH C18 column.

Mobile Phase: A gradient elution was performed with a mobile phase consisting of

acetonitrile and water (containing 0.1% formic acid).

Mass Spectrometry: A Xevo TQD triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source was used for detection. The analysis was performed in the multiple

reaction monitoring (MRM) mode.

Data Acquisition and Analysis: Data were acquired and processed using MassLynx 4.1

software.

Cell Viability Assay (CCK-8)[3]
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed

to adhere overnight.

Treatment: Cells were treated with various concentrations of Ziyuglycoside II for 24 or 48

hours.

Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each

well and incubated for a specified time.

Measurement: The absorbance was measured at 450 nm using a microplate reader. Cell

viability was calculated as a percentage of the control group.

Western Blotting for Apoptosis-Related Proteins[9][10]
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide

gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine

serum albumin and then incubated with primary antibodies against Bax, Bcl-2, cytochrome c,

and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary

antibodies.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Type I Collagen Synthesis Assay[1]
Cell Culture: Normal human fibroblasts were cultured in appropriate media.

Treatment: Cells were treated with various concentrations of Ziyuglycoside I.

Sample Collection: The cell culture supernatant was collected.

ELISA: The concentration of type I pro-collagen in the supernatant was quantified using a

commercially available ELISA kit according to the manufacturer's instructions.

Conclusion
Ziyuglycoside I and II are promising natural compounds with a range of pharmacological

properties that warrant further investigation. Ziyuglycoside I shows potential as a topical agent

for anti-aging and as a therapeutic for inflammatory diseases. Ziyuglycoside II demonstrates

significant anti-cancer activity through multiple mechanisms, including the induction of

apoptosis and the modulation of key signaling pathways, as well as anti-angiogenic effects.

The data presented in this guide underscore the therapeutic potential of these compounds and

provide a foundation for future research aimed at translating these preclinical findings into

clinical applications. Further studies are needed to fully elucidate their mechanisms of action, to

assess their safety and efficacy in more complex in vivo models, and to optimize their delivery

for therapeutic use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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